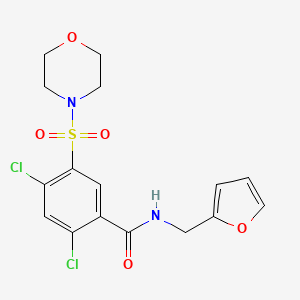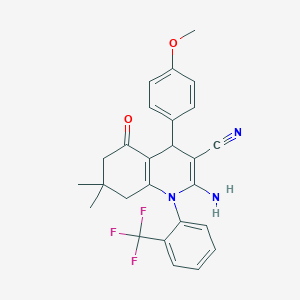
2,4-Dichloro-N-furan-2-ylmethyl-5-(morpholine-4-sulfonyl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-[(furan-2-yl)methyl]-5-(morpholine-4-sulfonyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with dichloro, furan, morpholine, and sulfonyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[(furan-2-yl)methyl]-5-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2,4-dichlorobenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Furan Group: The furan group is introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the benzamide core.
Sulfonylation: The morpholine-4-sulfonyl group is added via a sulfonylation reaction, typically using a sulfonyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dichloro-N-[(furan-2-yl)methyl]-5-(morpholine-4-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, to form sulfinyl or sulfhydryl derivatives.
Substitution: The dichloro groups on the benzamide core can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions include various substituted benzamides, furan derivatives, and sulfonyl compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-[(furan-2-yl)methyl]-5-(morpholine-4-sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-N-[(furan-2-yl)methyl]-5-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-dichloro-N-(furan-2-ylmethyl)benzamide
- 2,4-dichloro-N-(morpholine-4-sulfonyl)benzamide
- 2,4-dichloro-N-(furan-2-ylmethyl)-5-sulfonylbenzamide
Uniqueness
2,4-dichloro-N-[(furan-2-yl)methyl]-5-(morpholine-4-sulfonyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both furan and morpholine-4-sulfonyl groups enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C16H16Cl2N2O5S |
|---|---|
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
2,4-dichloro-N-(furan-2-ylmethyl)-5-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C16H16Cl2N2O5S/c17-13-9-14(18)15(26(22,23)20-3-6-24-7-4-20)8-12(13)16(21)19-10-11-2-1-5-25-11/h1-2,5,8-9H,3-4,6-7,10H2,(H,19,21) |
InChI-Schlüssel |
HMRQHLSUCRKQHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NCC3=CC=CO3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11535945.png)
![Methyl 2-[({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11535954.png)
![2-Bromo-4-chloro-6-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11535961.png)
![1-[4-(Azepane-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11535964.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-3-[(4-nitrobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11535969.png)
![(3E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[2-(methoxyacetyl)hydrazinylidene]butanamide](/img/structure/B11535986.png)
![6-[(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11535991.png)

![3,5-Dibenzamido-N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-YL)oxy]phenyl}benzamide](/img/structure/B11536000.png)
![Thiazolo[4,5-d]pyrimidine-5,7-diamine, 2-methylthio-](/img/structure/B11536002.png)
![2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B11536005.png)
![N-propyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B11536012.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11536032.png)
![4-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl bis(4-bromobenzoate)](/img/structure/B11536033.png)
